molecular formula C7H12N4O B1527443 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide CAS No. 1340485-29-1

4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide

Cat. No. B1527443
M. Wt: 168.2 g/mol
InChI Key: BSEXOWLJEXKYMT-UHFFFAOYSA-N
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Description

“4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide” is a chemical compound with the CAS Number: 2551116-87-9 . It has a molecular weight of 168.2 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

“4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide” is a powder at room temperature . It has a molecular weight of 168.2 .

Scientific Research Applications

Synthesis and Structural Elucidation

  • The compound has been used as a precursor in the synthesis of pyrazolopyrimidines and Schiff bases, leading to derivatives with significant in vitro antitumor activities against various human cancer cell lines. The structural characterization and synthesis of these compounds underscore their potential in medicinal chemistry, particularly in cancer research (Hafez et al., 2013).

Cytotoxicity and Anticancer Properties

  • Further studies have explored the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, indicating their efficacy against Ehrlich Ascites Carcinoma (EAC) cells. These findings demonstrate the potential of such derivatives in the development of new anticancer agents (Ashraf S. Hassan et al., 2014).

Chemical Reactivity and Mechanistic Insights

  • Experimental and theoretical studies have been conducted on the functionalization reactions of related compounds, providing insight into the chemical reactivity and potential applications of these compounds in synthesizing heterocyclic structures (İ. Yıldırım et al., 2005).

General Synthetic Approaches

  • General synthetic approaches to pyrazolo[4,3-d]pyrimidines have been reported, using aldehydes, arylideneanilines, carboxylic acids, and orthoesters as one-carbon units for bridging the two amino functions of 4-amino-1-alkyl-3-propylpyrazole-5-carboxamides, highlighting the versatility of these compounds in synthesizing pyrazolo[4,3-d]pyrimidines (N. R. Reddy et al., 2005).

Heterocyclic Synthesis

  • The utility of related compounds in heterocyclic synthesis has been reviewed, emphasizing their role as building blocks for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest. This review illustrates the broad utility of these compounds in the synthesis of heterocyclic structures of interest in drug discovery (A. El‐Mekabaty, 2014).

Selective Inhibitors Development

  • 5-Aminopyrazole-4-carboxamide has been used as a scaffold to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, indicating its utility in the development of selective inhibitors for protozoan pathogens. These compounds showed low nanomolar inhibitory potencies and submicromolar activities in cell proliferation assays, presenting a significant advance in the development of new antiparasitic drugs (Zhongsheng Zhang et al., 2014).

Future Directions

Pyrazole derivatives, including “4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They could be considered as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4-5(8)6(10-9-4)7(12)11(2)3/h8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEXOWLJEXKYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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